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molecular formula C5H4ClNO2 B3208844 3-chloro-1H-pyrrole-2-carboxylic acid CAS No. 1053658-09-5

3-chloro-1H-pyrrole-2-carboxylic acid

Cat. No. B3208844
M. Wt: 145.54 g/mol
InChI Key: LFZYUOPMTOBASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492559B2

Procedure details

Methyl 3-chloro-1H-pyrrole-2-carboxylate (18.86 mmol, 1.0 equiv.) was dissolved in MeOH—H2O (2:1, 120 ml); at 0° C., LiOH.H2O (75.4 mmol, 4 equiv.) was added and the mixture was stirred for 16 h at 25° C. The methanol was concentrated under reduced pressure, and the aqueous residue was diluted with water (60 ml) and extracted with ethyl acetate (2×50 ml). The aqueous phase was adjusted to pH 3-4 with 1 M HCl, and the resulting solid was filtered out. Yield: 90%
Quantity
18.86 mmol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
75.4 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[C:7]([O:9]C)=[O:8].O[Li].O>CO.O>[Cl:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[C:7]([OH:9])=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
18.86 mmol
Type
reactant
Smiles
ClC1=C(NC=C1)C(=O)OC
Name
Quantity
120 mL
Type
solvent
Smiles
CO.O
Step Two
Name
LiOH.H2O
Quantity
75.4 mmol
Type
reactant
Smiles
O[Li].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The methanol was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the aqueous residue was diluted with water (60 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 ml)
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered out

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC1=C(NC=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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